molecular formula C11H16N4O B8768272 (6-Amino-pyridin-3-yl)-(4-methyl-piperazin-1-yl)-methanone CAS No. 652138-83-5

(6-Amino-pyridin-3-yl)-(4-methyl-piperazin-1-yl)-methanone

Cat. No. B8768272
M. Wt: 220.27 g/mol
InChI Key: JZYJBWFPXITDHW-UHFFFAOYSA-N
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Patent
US08536175B2

Procedure details

The title compound was prepared in analogy to the procedure described in Step 14.1 but using 6-amino-nicotinic acid and 1-methylpiperazine. The reaction mixture was stirred overnight at 0° C. DCM was used for dilution and extraction instead of EtOAc. The dried organic phase was concentrated to afford an impure sample of the title compound which was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][N:3]=1.[CH3:11][N:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1>>[NH2:1][C:2]1[N:3]=[CH:4][C:5]([C:6]([N:15]2[CH2:16][CH2:17][N:12]([CH3:11])[CH2:13][CH2:14]2)=[O:8])=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=C(C(=O)O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCNCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared in analogy to the procedure
EXTRACTION
Type
EXTRACTION
Details
DCM was used for dilution and extraction instead of EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The dried organic phase was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=CC=C(C=N1)C(=O)N1CCN(CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.